8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole
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Overview
Description
8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole is a heterocyclic compound that features a fused ring system containing both a thiazole and an acenaphthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole typically involves multicomponent reactions. One common method includes the reaction of acenaphthoquinone with thiourea and a methylating agent under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Acenaphthene: A polycyclic aromatic hydrocarbon that forms the backbone of the compound.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit various biological activities
Uniqueness
8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole is unique due to its fused ring system, which combines the properties of both thiazole and acenaphthene. This structural feature imparts distinct electronic and steric characteristics, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C14H11NS |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-methyl-5-thia-3-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),3,7,9,11-hexaene |
InChI |
InChI=1S/C14H11NS/c1-8-15-14-11-6-5-9-3-2-4-10(13(9)11)7-12(14)16-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
DLHCWFBDAMNSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C3C=CC=C4C3=C2CC4 |
Origin of Product |
United States |
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